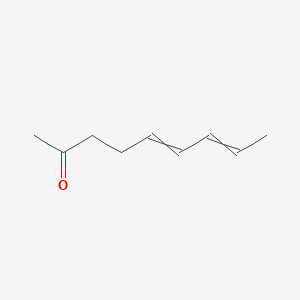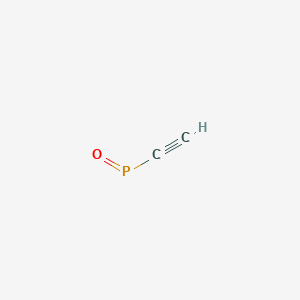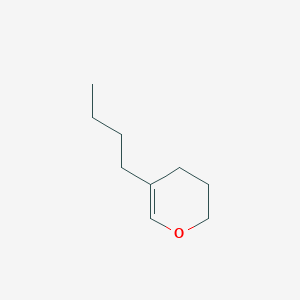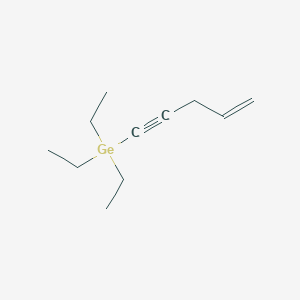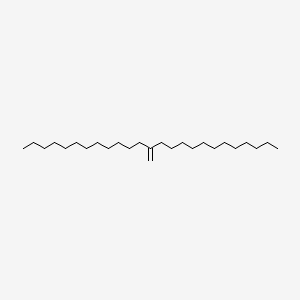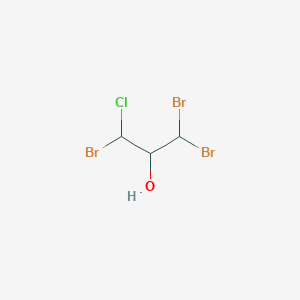
1,1,3-Tribromo-3-chloropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3-Tribromo-3-chloropropan-2-ol is an organohalogen compound with the molecular formula C3H4Br3ClO It is characterized by the presence of three bromine atoms, one chlorine atom, and a hydroxyl group attached to a three-carbon backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,3-Tribromo-3-chloropropan-2-ol can be synthesized through the halogenation of propan-2-ol derivatives. One common method involves the bromination and chlorination of propan-2-ol using bromine and chlorine reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the selective addition of halogen atoms to the carbon backbone.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
1,1,3-Tribromo-3-chloropropan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The hydroxyl group can be oxidized to form carbonyl compounds.
Reduction Reactions: The halogen atoms can be reduced to form less halogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution: Products include various substituted alcohols and ethers.
Oxidation: Products include aldehydes and ketones.
Reduction: Products include partially or fully dehalogenated alcohols.
Scientific Research Applications
1,1,3-Tribromo-3-chloropropan-2-ol has several applications in scientific research:
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other halogenated compounds.
Mechanism of Action
The mechanism of action of 1,1,3-tribromo-3-chloropropan-2-ol involves its interaction with molecular targets such as enzymes and proteins. The halogen atoms can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. This compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,1,3-Tribromo-3-chloropropane: Similar structure but lacks the hydroxyl group.
1,1,3-Tribromo-3-chloropropan-2-one: Contains a carbonyl group instead of a hydroxyl group.
1,1,3-Tribromo-3-chloro-1-propen-2-ol: Contains a double bond in the carbon backbone.
Uniqueness
1,1,3-Tribromo-3-chloropropan-2-ol is unique due to the presence of both bromine and chlorine atoms along with a hydroxyl group
Properties
CAS No. |
62872-19-9 |
|---|---|
Molecular Formula |
C3H4Br3ClO |
Molecular Weight |
331.23 g/mol |
IUPAC Name |
1,1,3-tribromo-3-chloropropan-2-ol |
InChI |
InChI=1S/C3H4Br3ClO/c4-2(5)1(8)3(6)7/h1-3,8H |
InChI Key |
ZNUNJMSPYMMGKM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Cl)Br)(C(Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



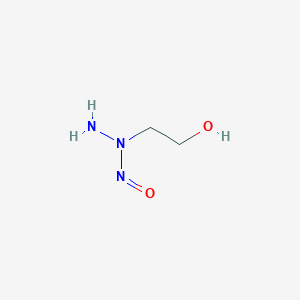
![3-Methylidenespiro[5.7]trideca-1,4-diene](/img/structure/B14514168.png)
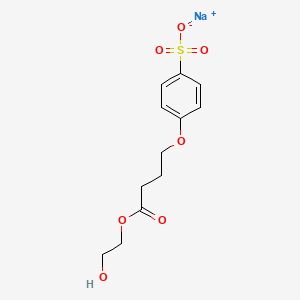
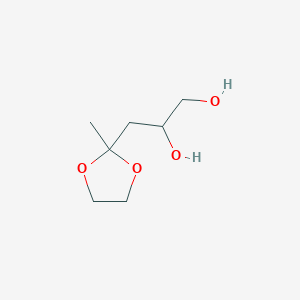
![2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14514178.png)
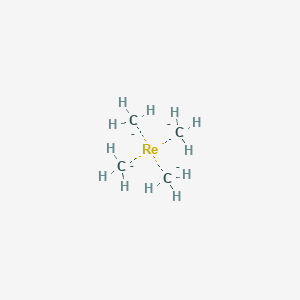
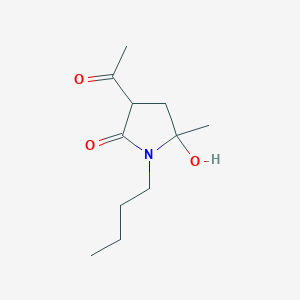
![1-[4-Hydroxy-2,5-dimethyl-1-(prop-2-en-1-yl)piperidin-4-yl]but-2-en-1-one](/img/structure/B14514187.png)
